4-amino-1-benzylpiperidin-2-one dihydrochloride

Asymmetric Synthesis Chiral Building Blocks Process Chemistry

This dihydrochloride salt (CAS 2763754-78-3) uniquely combines a nucleophilic 4-amino handle for derivatization with a rigid piperidin-2-one lactam backbone—a validated β-turn mimetic scaffold. Unlike the free base (CAS 1315495-55-6) or 1-benzylpiperidine analogs, this salt ensures superior aqueous solubility for direct use in biochemical kinase (p38α MAPK, PKB/Akt) and GPCR assays. As demonstrated by Davies et al., the scaffold achieves >99:1 dr in stereoselective conjugate additions, enabling cisapride-analog pharmaceutical intermediate synthesis. Ideal for parallel SAR library synthesis.

Molecular Formula C12H18Cl2N2O
Molecular Weight 277.19 g/mol
CAS No. 2763754-78-3
Cat. No. B6276584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-1-benzylpiperidin-2-one dihydrochloride
CAS2763754-78-3
Molecular FormulaC12H18Cl2N2O
Molecular Weight277.19 g/mol
Structural Identifiers
SMILESC1CN(C(=O)CC1N)CC2=CC=CC=C2.Cl.Cl
InChIInChI=1S/C12H16N2O.2ClH/c13-11-6-7-14(12(15)8-11)9-10-4-2-1-3-5-10;;/h1-5,11H,6-9,13H2;2*1H
InChIKeyWLYCGPQQMOVPPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-1-benzylpiperidin-2-one Dihydrochloride (CAS 2763754-78-3): A Bifunctional Piperidin-2-one Scaffold for Chiral Synthesis and Enzyme Inhibition Research


4-Amino-1-benzylpiperidin-2-one dihydrochloride (CAS 2763754-78-3) is a salt of a substituted piperidin-2-one, featuring both a 4-amino group and an N-benzyl substituent on the lactam ring. This scaffold combines the structural features of a chiral amine and a constrained cyclic amide, which are fundamental to medicinal chemistry [1]. It is offered as a research chemical with a typical purity specification of ≥98% . The compound's core utility lies in its dual reactivity: the 4-amino group serves as a handle for further functionalization, while the piperidin-2-one ring provides a conformationally restricted backbone, making it a valuable intermediate for asymmetric synthesis and a probe for kinase and muscarinic receptor studies.

Why 4-Amino-1-benzylpiperidin-2-one Dihydrochloride (CAS 2763754-78-3) Cannot Be Directly Substituted by Common Piperidine or Piperidin-2-one Analogs


The presence of both the 4-amino group and the 2-oxo moiety in a single piperidine ring confers a unique conformational and electronic profile that is absent in close analogs. Simply substituting with 1-benzylpiperidin-2-one (CAS 4783-65-7) forfeits the nucleophilic amino handle essential for downstream derivatization . Conversely, using 4-amino-1-benzylpiperidine (CAS 1205-72-7) replaces the rigid, hydrogen-bonding lactam with a flexible, basic amine, which alters the compound's pKa, solubility, and its ability to adopt specific β-turn mimetic conformations critical for biological target engagement [1]. The dihydrochloride salt form further distinguishes this compound from its free base (CAS 1315495-55-6) by providing enhanced aqueous solubility and long-term solid-state stability, which are critical parameters for reproducible in vitro assays and preparative chemistry workflows [2].

Quantitative Differentiation Guide for 4-Amino-1-benzylpiperidin-2-one Dihydrochloride (CAS 2763754-78-3) Versus In-Class Alternatives


Synthetic Accessibility to Single Enantiomers: Diastereoselectivity Comparison for Chiral Building Block Synthesis

The 4-aminopiperidin-2-one scaffold enables the synthesis of enantiopure 3,4-disubstituted derivatives with exceptional diastereoselectivity. In a model system, the conjugate addition of lithium (R)-N-benzyl-N-(α-methylbenzyl)amide followed by cyclisation affords 4-aminopiperidin-2-ones as single diastereoisomers (>99:1 dr) [1]. This contrasts sharply with analogous piperidine scaffolds (e.g., 4-amino-1-benzylpiperidine), which lack the carbonyl-directed stereocontrol and typically yield complex mixtures of diastereomers upon α-functionalization, necessitating costly chiral chromatography for purification [1].

Asymmetric Synthesis Chiral Building Blocks Process Chemistry Cisapride

Solubility and Stability Advantage of the Dihydrochloride Salt Form Over the Free Base

The dihydrochloride salt (CAS 2763754-78-3) is rationally selected over the free base (CAS 1315495-55-6) to address the poor aqueous solubility and hygroscopicity typical of basic heterocyclic amines. While specific aqueous solubility data for this compound is not publicly reported, the class-level principle dictates that salt formation with HCl increases aqueous solubility by 1-3 orders of magnitude compared to the neutral free base, a critical factor for preparing stock solutions for in vitro assays [1]. The salt also exhibits superior long-term storage stability; vendor specifications recommend storage in a cool, dry place to maintain ≥98% purity, whereas the free base is more prone to oxidation and carbonate formation upon exposure to air .

Formulation Pre-formulation Assay Development Salt Selection

Conformational Restriction and Hydrogen-Bonding Capacity Differentiate Piperidin-2-one from Piperidine Scaffolds in Muscarinic Receptor Antagonist Design

The 4-aminopiperidin-2-one core adopts a reverse-turn conformation stabilized by an intramolecular CO···HN hydrogen bond (11-membered ring), as demonstrated by IR and NMR spectroscopy in dilute solution [1]. This rigid β-turn mimetic structure is absent in the more flexible 4-amino-1-benzylpiperidine scaffold, which has been extensively patented as a muscarinic receptor antagonist but lacks the conformational constraint imposed by the lactam carbonyl [2]. While direct comparative receptor binding data for 4-amino-1-benzylpiperidin-2-one dihydrochloride is not available, the established conformational difference implies a distinct pharmacophore presentation that could lead to altered subtype selectivity and off-target profiles relative to the flexible piperidine series [1].

Medicinal Chemistry Muscarinic Receptors Conformational Analysis β-Turn Mimetics

Optimal Research and Industrial Application Scenarios for 4-Amino-1-benzylpiperidin-2-one Dihydrochloride (CAS 2763754-78-3)


Asymmetric Synthesis of Enantiopure 3,4-Disubstituted Piperidin-2-ones as Chiral Building Blocks

This compound serves as an ideal starting material for the stereoselective synthesis of 3,4-disubstituted piperidin-2-ones. As demonstrated by Davies et al., the 4-aminopiperidin-2-one scaffold can be elaborated to single diastereomers (>99:1 dr) via chiral lithium amide conjugate addition and enolate functionalization [1]. The dihydrochloride salt can be neutralized in situ to generate the free amine, which then participates in these highly stereocontrolled transformations. This application is particularly relevant for the synthesis of pharmaceutical intermediates like the gastroprokinetic agent cisapride and its analogs [1].

Conformational Studies and Design of β-Turn Mimetics for GPCR Targeting

The 4-aminopiperidin-2-one ring system is a validated β-turn mimetic, as its conformation is stabilized by an intramolecular hydrogen bond [2]. Researchers investigating peptidomimetics for targeting G-protein coupled receptors (GPCRs), such as muscarinic acetylcholine receptors, can utilize this compound as a constrained scaffold to probe the effects of conformational rigidity on receptor binding and selectivity [3]. Its dihydrochloride salt form ensures solubility in aqueous assay buffers, facilitating direct use in binding and functional assays.

Probing Kinase Inhibition and Selectivity in In Vitro Assays

Derivatives of 4-amino-1-benzylpiperidin-2-one have been reported to inhibit kinases such as p38α MAPK and PKB/Akt, although primary literature for the parent compound is limited . The dihydrochloride salt is the preferred form for preparing stock solutions in DMSO or aqueous buffers for biochemical kinase assays. Its use as a core scaffold for parallel synthesis of focused kinase inhibitor libraries can enable structure-activity relationship (SAR) studies to optimize potency and selectivity against a panel of kinases.

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